7-Methoxy-6-nitroquinolin-4-ol
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Overview
Description
7-Methoxy-6-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and nitro groups in the quinoline ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitroquinolin-4-ol typically involves the nitration of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-nitroquinolin-4-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed:
Reduction: 7-Methoxy-6-aminoquinolin-4-ol.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
7-Methoxy-6-nitroquinolin-4-ol has been widely studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 7-Methoxy-6-nitroquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
7-Methoxyquinoline: Lacks the nitro group, making it less reactive.
6-Nitroquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
Uniqueness: 7-Methoxy-6-nitroquinolin-4-ol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O4/c1-16-10-5-7-6(4-8(10)12(14)15)9(13)2-3-11-7/h2-5H,1H3,(H,11,13) |
InChI Key |
FLKBZVQYXLVVTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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